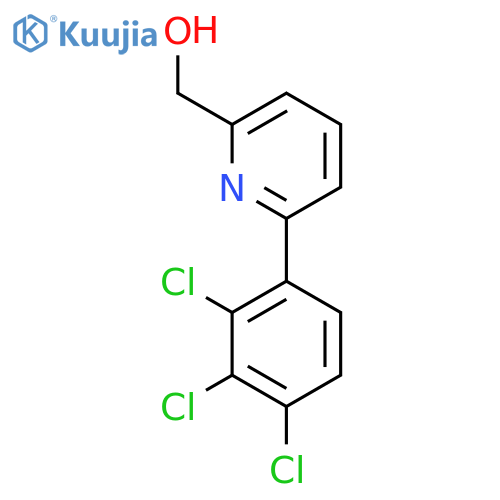Cas no 1361589-49-2 (6-(2,3,4-Trichlorophenyl)pyridine-2-methanol)

1361589-49-2 structure
商品名:6-(2,3,4-Trichlorophenyl)pyridine-2-methanol
CAS番号:1361589-49-2
MF:C12H8Cl3NO
メガワット:288.557020187378
CID:4967205
6-(2,3,4-Trichlorophenyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 6-(2,3,4-Trichlorophenyl)pyridine-2-methanol
-
- インチ: 1S/C12H8Cl3NO/c13-9-5-4-8(11(14)12(9)15)10-3-1-2-7(6-17)16-10/h1-5,17H,6H2
- InChIKey: KWZSBDWZOYHRRB-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C1C=CC=C(CO)N=1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 286.967147 g/mol
- どういたいしつりょう: 286.967147 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 33.1
- ぶんしりょう: 288.6
6-(2,3,4-Trichlorophenyl)pyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013030637-250mg |
6-(2,3,4-Trichlorophenyl)pyridine-2-methanol |
1361589-49-2 | 97% | 250mg |
470.40 USD | 2021-06-22 | |
| Alichem | A013030637-500mg |
6-(2,3,4-Trichlorophenyl)pyridine-2-methanol |
1361589-49-2 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
| Alichem | A013030637-1g |
6-(2,3,4-Trichlorophenyl)pyridine-2-methanol |
1361589-49-2 | 97% | 1g |
1,564.50 USD | 2021-06-22 |
6-(2,3,4-Trichlorophenyl)pyridine-2-methanol 関連文献
-
1. Water
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
1361589-49-2 (6-(2,3,4-Trichlorophenyl)pyridine-2-methanol) 関連製品
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
